N-(2-methoxyethyl)oxan-4-amine
Overview
Description
“N-(2-methoxyethyl)oxan-4-amine” is a chemical compound with the molecular formula C8H17NO2 . It is available for purchase from various suppliers.
Molecular Structure Analysis
The molecular structure of “N-(2-methoxyethyl)oxan-4-amine” consists of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
Amines, including “N-(2-methoxyethyl)oxan-4-amine”, can undergo various reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also undergo Hofmann elimination, a process that converts an amine into an alkene .Scientific Research Applications
Advanced Oxidation Processes for Degradation of Hazardous Compounds
Research has demonstrated that nitrogen-containing compounds, such as aromatic and aliphatic amines, which might share functional similarities with "N-(2-methoxyethyl)oxan-4-amine," are resistant to conventional degradation processes. Advanced oxidation processes (AOPs), however, have shown efficacy in mineralizing these compounds, improving the overall treatment schemes for water purification. AOPs like ozone treatment and Fenton processes are highlighted for their reactivity towards a wide range of amines, dyes, and pesticides, with degradation efficiency highly dependent on process parameters such as pH, initial concentration, and treatment time. The review by Bhat and Gogate (2021) emphasizes the global concern over the occurrence of toxic amino-compounds in water and the need for technology development focusing on their degradation (Bhat & Gogate, 2021).
Amine-functionalized Materials for CO2 Capture and Catalysis
The synthesis, structures, and properties of amine-functionalized metal–organic frameworks (MOFs) offer insights into potential applications for similar compounds. These materials, due to the strong interaction between CO2 and basic amino functionalities, are explored mainly for CO2 capture. Research by Lin, Kong, and Chen (2016) reviews recent studies on amine-functionalized MOFs, highlighting their high CO2 sorption capacity at low pressures and excellent separation performance for CO2/H2, CO2/CH4, and CO2/N2 mixtures. This suggests potential utility in catalysis and environmental remediation for compounds with amine groups (Lin, Kong, & Chen, 2016).
Biogenic Amines in Oxidative Stress Reduction
The role of biogenic amines, such as melatonin (N-acetyl-5-methoxytryptamine) and its metabolites, in reducing oxidative stress suggests another avenue for research into the effects and applications of nitrogen-containing compounds. These amines act as scavengers of free radicals and related reactants, contributing to cellular protection against oxidative damage. Reiter et al. (2008) discuss the antioxidant cascade of melatonin and its derivatives, emphasizing their protective actions across various organ systems, including the brain, in models of neurodegenerative diseases (Reiter et al., 2008).
properties
IUPAC Name |
N-(2-methoxyethyl)oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-7-4-9-8-2-5-11-6-3-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJJFAJEWFANNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656225 | |
Record name | N-(2-Methoxyethyl)oxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)oxan-4-amine | |
CAS RN |
887588-98-9 | |
Record name | N-(2-Methoxyethyl)oxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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